molecular formula C15H13N3O3S B2811075 (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 849684-21-5

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2811075
CAS No.: 849684-21-5
M. Wt: 315.35
InChI Key: UZUAVWAWMOKXFO-YRNVUSSQSA-N
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Description

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic α,β-unsaturated carbonyl compound characterized by a conjugated enamide backbone. The molecule features a 3,4-dimethoxyphenyl group attached to the β-carbon, a cyano substituent at the α-position, and a 1,3-thiazol-2-ylamide moiety. This structure confers unique electronic properties due to the electron-withdrawing cyano group and the electron-donating methoxy substituents, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-12-4-3-10(8-13(12)21-2)7-11(9-16)14(19)18-15-17-5-6-22-15/h3-8H,1-2H3,(H,17,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUAVWAWMOKXFO-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide in the presence of a base.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction.

    Incorporation of the Thiazolyl Group: The thiazolyl group can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.

Comparison with Similar Compounds

(a) Positional Isomers: Methoxy Group Variations

  • (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS: 556048-19-2) Structural Difference: Methoxy groups at 2,4-positions vs. 3,4-positions in the target compound. ~1.35–1.40 g/cm³ for 3,4-substituted analogs). Molecular Weight: 315.35 g/mol (identical to the target compound due to positional isomerism) .

(b) Amide Nitrogen Substituents

  • (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide (A63) Structural Difference: 2-Nitrophenyl vs. thiazol-2-yl group.

(c) Core Backbone Modifications

  • This analog’s crystal structure reveals a 61.8° dihedral angle between aromatic rings, suggesting lower rigidity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) pKa (Predicted) Key Substituents
Target Compound 315.35 ~1.36* 4.56* 3,4-Dimethoxyphenyl, thiazol-2-yl
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-... 315.35 1.360 ± 0.06 4.56 ± 0.70 2,4-Dimethoxyphenyl, thiazol-2-yl
A63 (N-(2-nitrophenyl) analog) 342.33 N/A N/A 3,4-Dimethoxyphenyl, 2-nitrophenyl
2-(3,4-Dichlorophenyl)acetamide 287.16 N/A N/A 3,4-Dichlorophenyl, thiazol-2-yl

*Predicted based on analogs .

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